Tenofovir
Tenofovir
Tenofovir (anhydrous) is a member of the class of phosphonic acids that is methylphosphonic acid in which one of the methyl hydrogens is replaced by a [(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy group. An inhibitor of HIV-1 reverse transcriptase, the bis(isopropyloxycarbonyloxymethyl) ester (disoproxil ester) prodrug is used as the fumaric acid salt in combination therapy for the treatment of HIV infection. It has a role as a HIV-1 reverse transcriptase inhibitor, an antiviral drug and a drug metabolite. It is a member of phosphonic acids and a nucleoside analogue. It is a conjugate acid of a tenofovir(1-).
Truvada is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the following uses:
To treat HIV infection in adults and children who weigh at least 37 lb (17 kg). Truvada for HIV treatment is always used in combination with other HIV medicines.
For HIV PrEP to reduce the risk of HIV infection in adults and adolescents who weigh at least 77 lb (35 kg), are HIV negative, and are at risk of getting HIV. Truvada for PrEP should always be used in combination with safer sex practices, such as using condoms, to reduce the risk of getting other sexually transmitted infections.
Truvada contains two different medicines: emtricitabine and tenofovir disoproxil fumarate.
Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate. In the most strict sense and due to the fact that it presents a phosphate group bound to the nitrogenous base, it is determined as an actual nucleotide analog. The antiviral activities of tenofovir were first reported in 1993 and this agent was commercially available since 2008 in the form of [tenofovir disoproxil] and [tenofovir alafenamide] in order to obtain oral bioavailability.
Tenofovir anhydrous is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor and Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of tenofovir anhydrous is as a Nucleoside Reverse Transcriptase Inhibitor.
Tenofovir is an acyclic nucleotide analogue of adenosine used in combination with other agents in the therapy of the human immunodeficiency virus (HIV) and as single agent in hepatitis B virus (HBV) infection. Tenofovir does not appear to be a significant cause of drug induced liver injury.
Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Truvada is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the following uses:
To treat HIV infection in adults and children who weigh at least 37 lb (17 kg). Truvada for HIV treatment is always used in combination with other HIV medicines.
For HIV PrEP to reduce the risk of HIV infection in adults and adolescents who weigh at least 77 lb (35 kg), are HIV negative, and are at risk of getting HIV. Truvada for PrEP should always be used in combination with safer sex practices, such as using condoms, to reduce the risk of getting other sexually transmitted infections.
Truvada contains two different medicines: emtricitabine and tenofovir disoproxil fumarate.
Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate. In the most strict sense and due to the fact that it presents a phosphate group bound to the nitrogenous base, it is determined as an actual nucleotide analog. The antiviral activities of tenofovir were first reported in 1993 and this agent was commercially available since 2008 in the form of [tenofovir disoproxil] and [tenofovir alafenamide] in order to obtain oral bioavailability.
Tenofovir anhydrous is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor and Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of tenofovir anhydrous is as a Nucleoside Reverse Transcriptase Inhibitor.
Tenofovir is an acyclic nucleotide analogue of adenosine used in combination with other agents in the therapy of the human immunodeficiency virus (HIV) and as single agent in hepatitis B virus (HBV) infection. Tenofovir does not appear to be a significant cause of drug induced liver injury.
Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Brand Name:
Vulcanchem
CAS No.:
147127-20-6
VCID:
VC20741038
InChI:
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1
SMILES:
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Molecular Formula:
C9H14N5O4P
Molecular Weight:
287.21 g/mol
Tenofovir
CAS No.: 147127-20-6
Cat. No.: VC20741038
Molecular Formula: C9H14N5O4P
Molecular Weight: 287.21 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Tenofovir (anhydrous) is a member of the class of phosphonic acids that is methylphosphonic acid in which one of the methyl hydrogens is replaced by a [(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy group. An inhibitor of HIV-1 reverse transcriptase, the bis(isopropyloxycarbonyloxymethyl) ester (disoproxil ester) prodrug is used as the fumaric acid salt in combination therapy for the treatment of HIV infection. It has a role as a HIV-1 reverse transcriptase inhibitor, an antiviral drug and a drug metabolite. It is a member of phosphonic acids and a nucleoside analogue. It is a conjugate acid of a tenofovir(1-). Truvada is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the following uses: To treat HIV infection in adults and children who weigh at least 37 lb (17 kg). Truvada for HIV treatment is always used in combination with other HIV medicines. For HIV PrEP to reduce the risk of HIV infection in adults and adolescents who weigh at least 77 lb (35 kg), are HIV negative, and are at risk of getting HIV. Truvada for PrEP should always be used in combination with safer sex practices, such as using condoms, to reduce the risk of getting other sexually transmitted infections. Truvada contains two different medicines: emtricitabine and tenofovir disoproxil fumarate. Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate. In the most strict sense and due to the fact that it presents a phosphate group bound to the nitrogenous base, it is determined as an actual nucleotide analog. The antiviral activities of tenofovir were first reported in 1993 and this agent was commercially available since 2008 in the form of [tenofovir disoproxil] and [tenofovir alafenamide] in order to obtain oral bioavailability. Tenofovir anhydrous is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor and Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of tenofovir anhydrous is as a Nucleoside Reverse Transcriptase Inhibitor. Tenofovir is an acyclic nucleotide analogue of adenosine used in combination with other agents in the therapy of the human immunodeficiency virus (HIV) and as single agent in hepatitis B virus (HBV) infection. Tenofovir does not appear to be a significant cause of drug induced liver injury. Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine. An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone. |
---|---|
CAS No. | 147127-20-6 |
Molecular Formula | C9H14N5O4P |
Molecular Weight | 287.21 g/mol |
IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid |
Standard InChI | InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1 |
Standard InChI Key | SGOIRFVFHAKUTI-ZCFIWIBFSA-N |
Isomeric SMILES | C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Canonical SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Boiling Point | 616 ºC at 760 mmHg |
Melting Point | 276 - 280 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume